

AWD 12-281 clinical trial phase II results

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Compound Focus: Awd 12-281

CAS No.: 257892-33-4

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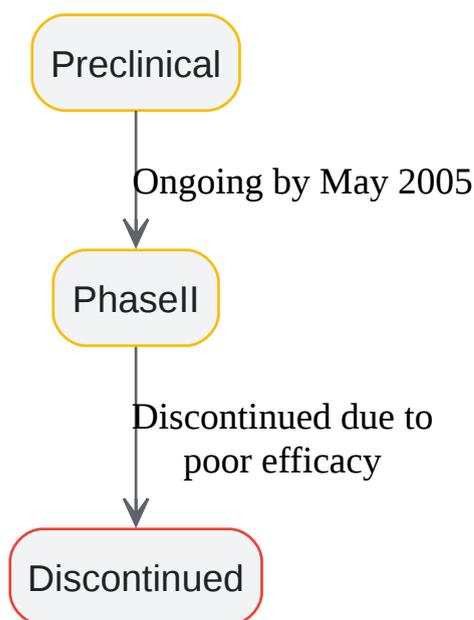
Preclinical Profile of AWD 12-281

Before clinical trials, **AWD 12-281** was characterized as a potent and selective PDE4 inhibitor designed for inhaled delivery. The table below summarizes key preclinical data:

Attribute	Description / Value
PDE4 Inhibitory Potency (IC ₅₀)	9.7 nM [1] [2] [3]
Primary Mechanism	Inhibition of PDE4 enzyme, increasing intracellular cAMP levels to exert anti-inflammatory effects [3]
Key Preclinical Findings	Suppressed release of inflammatory cytokines (IL-2, IL-4, IL-5, TNF α) from human immune cells; demonstrated efficacy in animal models of lung inflammation [3]

Clinical Development Outcome

The clinical development of **AWD 12-281** did not proceed beyond Phase II trials. Here is a brief timeline and outcome:



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Available sources confirm that **Phase II trials for AWD 12-281 in COPD and asthma were ongoing as of May 2005** [4]. However, its development was later **discontinued due to poor efficacy** in Phase II clinical trials [1] [2].

Context Among Other Inhaled PDE4 Inhibitors

AWD 12-281 was part of broader efforts to develop inhaled PDE4 inhibitors to overcome systemic side effects of oral drugs like roflumilast. The table below places it in context with other similar investigational drugs:

Compound (Company)	Key Outcome in Development
AWD 12-281 (Elbion/GSK)	Discontinued in Phase II due to poor efficacy [1] [2].
Tofimilast (Pfizer)	Development discontinued after trials in asthma and COPD failed to demonstrate efficacy at any dose [1] [2].

Compound (Company)	Key Outcome in Development
UK-500,001 (Pfizer)	Discontinued after a Phase II trial in moderate-to-severe COPD patients failed to show efficacy [5] [1].
GSK256066 (GSK)	Showed efficacy in an asthma model but not in COPD patients; development was ultimately discontinued , potentially due to a low therapeutic index [5] [1] [2].
Tanimilast (CHF6001) (Chiesi)	Reached Phase III clinical development as an add-on treatment for COPD, showing a promising safety and efficacy profile [5].

The failure of **AWD 12-281** and other early compounds highlighted the challenges in developing inhaled PDE4 inhibitors. These challenges included achieving sufficient drug concentration in the lungs and finding a molecule with the right balance of **potency, solubility, and lipophilicity** to be effective without causing side effects [5].

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